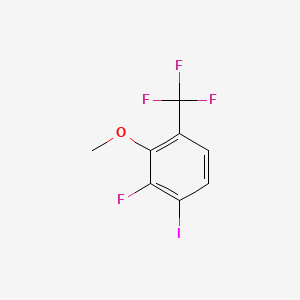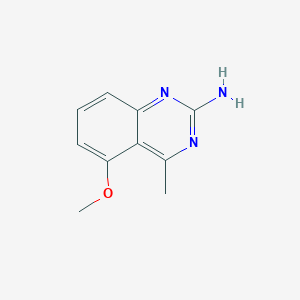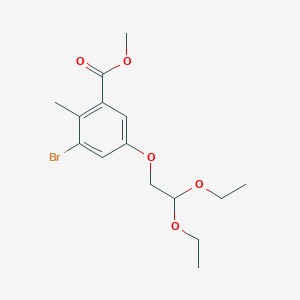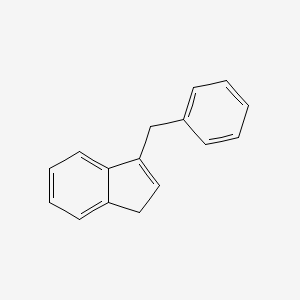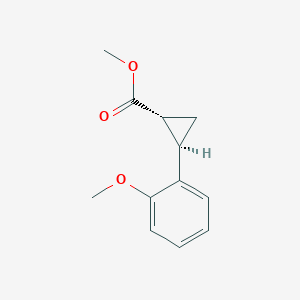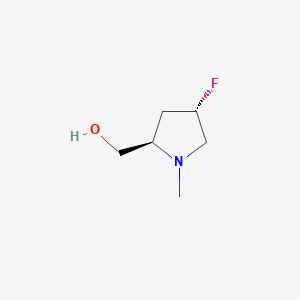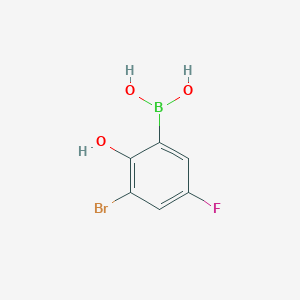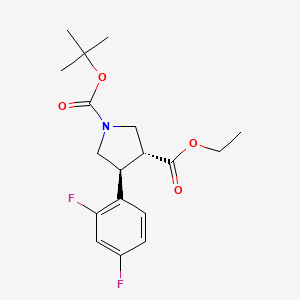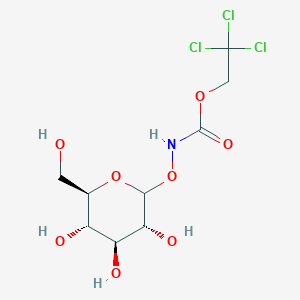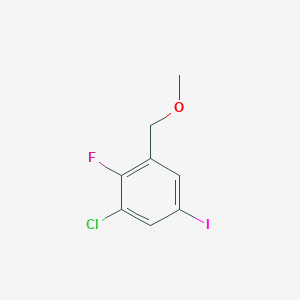
2-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of bromine, fluorine, and methoxy groups on the phenyl ring, which can influence its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromo-2,6-difluoro-5-methoxyphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid derivative with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form the corresponding phenol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Phenol Derivatives: Formed through oxidation.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential biological activity.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily related to its ability to participate in cross-coupling reactions. The boronic acid moiety interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. The presence of bromine, fluorine, and methoxy groups can influence the reactivity and selectivity of these reactions .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2,6-difluoro-5-methoxyphenylboronic Acid: A precursor in the synthesis of the target compound.
2-(3-Bromo-2,6-difluoro-5-methoxyphenyl)butan-2-ol: Another boronic acid derivative with similar functional groups.
1-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-2,2,2-trifluoroethanol: A compound with similar substituents on the phenyl ring.
Uniqueness
2-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the dioxaborolane moiety, which enhances its stability and reactivity in cross-coupling reactions. The combination of bromine, fluorine, and methoxy groups also provides unique electronic and steric properties that can be exploited in various applications .
Propiedades
Fórmula molecular |
C13H16BBrF2O3 |
|---|---|
Peso molecular |
348.98 g/mol |
Nombre IUPAC |
2-(3-bromo-2,6-difluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H16BBrF2O3/c1-12(2)13(3,4)20-14(19-12)9-10(16)7(15)6-8(18-5)11(9)17/h6H,1-5H3 |
Clave InChI |
BLTYSFZZFZKPGE-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC(=C2F)Br)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


